4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-nitropyridine with hydrazine hydrate, followed by methylation using methyl iodide. The reaction conditions often include heating under reflux and the use of solvents such as ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the nitro group (if present) to an amino group
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles (e.g., amines, thiols) are used under conditions like heating or microwave irradiation.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used
Major Products
Nucleophilic substitution: Substituted pyrazolopyridines with various functional groups.
Oxidation: N-oxides of pyrazolopyridines.
Reduction: Amino-substituted pyrazolopyridines
Scientific Research Applications
4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting kinases and other enzymes.
Biological Research: The compound is used in studies related to cell signaling pathways and enzyme inhibition.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials
Mechanism of Action
The mechanism of action of 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to various biological effects, including anti-proliferative and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-chloro-1,6-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine
- 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridine
Uniqueness
4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity towards biological targets, making it a valuable compound for drug discovery and materials science .
Properties
IUPAC Name |
4-chloro-1,6-dimethylpyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-5-3-7(9)6-4-10-12(2)8(6)11-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNCIDGRQNLKPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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